2-(3-Chloro-4-methylphenyl)pyridin-3-ol
Description
Properties
IUPAC Name |
2-(3-chloro-4-methylphenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-8-4-5-9(7-10(8)13)12-11(15)3-2-6-14-12/h2-7,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMACEKYJFDFPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C=CC=N2)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682843 | |
| Record name | 2-(3-Chloro-4-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261920-07-3 | |
| Record name | 2-(3-Chloro-4-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the most widely reported method for constructing the biaryl scaffold of 2-(3-Chloro-4-methylphenyl)pyridin-3-ol. This method couples a halogenated pyridine derivative with a 3-chloro-4-methylphenylboronic acid using a palladium catalyst. For instance, EvitaChem describes a generalized protocol where 3-hydroxypyridine-2-boronic acid reacts with 1-chloro-3-methyl-4-iodobenzene under Pd(PPh₃)₄ catalysis. The reaction proceeds in a 1,4-dioxane/water solvent system with sodium carbonate as a base, yielding the target compound at 65–73% after refluxing for 14–16 hours.
Ambeed.com provides granular details on analogous systems, demonstrating that catalyst selection critically impacts efficiency. For example, using PEPPSI-IPr—a bulky N-heterocyclic carbene-palladium complex—enables couplings at 100°C in 1,2-dimethoxyethane (DME) with potassium carbonate, achieving 40.2% yield. In contrast, Pd(PPh₃)₂Cl₂ in dioxane with Na₂CO₃ elevates yields to 73% under reflux. Microwave irradiation further optimizes this method, reducing reaction times to 10 minutes in DMF at 150°C.
Table 1: Suzuki-Miyaura Coupling Conditions for this compound
Stille Coupling
Though less common than Suzuki-Miyaura, Stille coupling employs organotin reagents to form the biaryl bond. A representative procedure involves reacting 2-trimethylstannylpyridin-3-ol with 3-chloro-4-methylphenyl iodide using Pd₂(dba)₃ and AsPh₃ in toluene at 110°C. This method avoids boronic acid handling but faces limitations due to tin toxicity and lower yields (50–55%).
Nucleophilic Aromatic Substitution
Chloropyridine Intermediate Functionalization
A two-step approach first synthesizes 2-chloro-3-hydroxypyridine, followed by coupling with 3-chloro-4-methylphenol via nucleophilic substitution. Ambeed.com details the chlorination of 3-hydroxypyridin-2(1H)-one using phosphorus oxychloride (POCl₃) in toluene under reflux, achieving 56–65% yield. Subsequent reaction with 3-chloro-4-methylphenol in the presence of K₂CO₃ in DMF at 120°C furnishes the target compound in 48–52% yield.
Table 2: Chlorination and Substitution Conditions
Directed Ortho-Metalation (DoM) Strategies
Directed ortho-metalation leverages lithiation to install substituents regioselectively. A protocol from Ambeed.com involves treating 3-hydroxypyridine with LDA (lithium diisopropylamide) at −78°C, followed by quenching with 3-chloro-4-methylbenzaldehyde. After oxidation with DDQ (dichlorodicyanoquinone), the product is isolated in 45% yield. This method offers precise control but requires cryogenic conditions and air-sensitive reagents.
Microwave-Assisted Synthesis
Microwave irradiation accelerates coupling reactions significantly. For example, Ambeed.com reports a 10-minute reaction in DMF at 150°C using Pd/C as a catalyst, achieving 70% yield. This approach reduces side reactions and energy consumption, making it suitable for high-throughput applications.
Post-Functionalization and Protecting Group Strategies
Hydroxyl Group Protection
The pyridine-3-ol hydroxyl group often requires protection during synthesis. Silyl ethers (e.g., TBS or TIPS) are commonly used due to their stability under coupling conditions. For instance, EvitaChem employs TBSCl (tert-butyldimethylsilyl chloride) to protect the hydroxyl group before Suzuki-Miyaura coupling, followed by TBAF (tetrabutylammonium fluoride)-mediated deprotection.
Late-Stage Chlorination
Chlorination of pre-coupled intermediates offers an alternative route. Ambeed.com demonstrates chlorination of 2-(4-methylphenyl)pyridin-3-ol using SOCl₂ in DCM at 0°C, yielding 80–85% of the chloro derivative.
Comparative Analysis of Methods
Table 3: Advantages and Limitations of Key Methods
| Method | Advantages | Limitations |
|---|---|---|
| Suzuki-Miyaura | High yields (73%), scalable | Requires boronic acid synthesis |
| Stille Coupling | Air-stable reagents | Toxic tin byproducts |
| Microwave-Assisted | Rapid (10 min), energy-efficient | Specialized equipment needed |
| DoM | Regioselective | Cryogenic conditions |
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-methylphenyl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a corresponding amine or alcohol.
Substitution: The chloro group can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 2-(3-Chloro-4-methylphenyl)pyridin-3-one.
Reduction: Formation of 2-(3-Chloro-4-methylphenyl)pyridin-3-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Chloro-4-methylphenyl)pyridin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-methylphenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in disease progression or cellular function.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Pyridine derivatives with halogen (Cl, Br) and alkyl (methyl, ethyl) substituents on aromatic rings are widely studied. Key analogs include:
Key Observations :
Physicochemical Properties
Comparative data for selected compounds:
*Estimated based on structural analogs. Notes:
Q & A
Q. Q1. What are the optimal synthetic routes for 2-(3-Chloro-4-methylphenyl)pyridin-3-ol, and how do reaction conditions influence yield and purity?
Answer: The synthesis typically involves coupling a substituted pyridine precursor with a halogenated aryl moiety. A common approach is the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of the pyridin-3-ol reacts with 3-chloro-4-methylphenyl halide under palladium catalysis. Key parameters include:
- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in a 1:1 DME/H₂O solvent system .
- Temperature : 80–100°C for 12–24 hours.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.
Yields vary (40–70%) depending on substituent steric effects and halogen reactivity. Impurities often arise from incomplete deprotection of hydroxyl groups or residual palladium; ICP-MS is recommended for metal quantification .
Q. Q2. How can the structure of this compound be rigorously characterized?
Answer: A multi-technique approach is essential:
- X-ray crystallography : Resolves bond lengths and angles, confirming the hydroxyl group’s position on the pyridine ring and the chloro-methylphenyl orientation. SHELXL refinement is standard for small-molecule structures .
- NMR spectroscopy :
- ¹H NMR : Hydroxyl proton appears as a broad singlet (~δ 10–12 ppm). Aromatic protons show splitting patterns indicative of para-substitution on the phenyl ring .
- ¹³C NMR : Distinct signals for the chloro (C-Cl, ~δ 125 ppm) and methyl (C-CH₃, ~δ 20 ppm) groups .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. Q3. What strategies resolve contradictions in reported biological activities of structurally similar pyridine derivatives?
Answer: Discrepancies in bioactivity data (e.g., antimicrobial vs. anti-inflammatory effects) often stem from:
- Assay variability : Standardize protocols (e.g., MIC for antimicrobials, COX-2 inhibition for anti-inflammatory studies).
- Structural nuances : Minor positional changes (e.g., hydroxyl at C-3 vs. C-4) drastically alter hydrogen-bonding capacity. For example, this compound’s hydroxyl at C-3 enhances binding to kinase active sites compared to C-4 analogs .
- Solubility differences : Use co-solvents (DMSO/PBS) at controlled concentrations to ensure consistent bioavailability .
Q. Q4. How can computational methods predict the reactivity of this compound in nucleophilic aromatic substitution?
Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways:
- Electrophilic centers : The chloro group’s leaving ability and the pyridine ring’s electron-withdrawing nature activate C-2 and C-6 positions for substitution.
- Transition state analysis : Predicts regioselectivity; for example, methoxy substitution at C-2 is favored over C-6 due to lower activation energy (ΔG‡ ~25 kcal/mol) .
- Solvent effects : Include PCM models to simulate polar aprotic solvents (DMF, DMSO), which stabilize intermediates .
Q. Q5. What experimental designs validate the compound’s potential as a fluorescent sensor material?
Answer: Focus on photophysical properties:
- UV-Vis and fluorescence spectroscopy : Measure λₐₕₛ (absorption) and λₑₘ (emission) in solvents of varying polarity. A bathochromic shift in polar solvents indicates intramolecular charge transfer .
- Quantum yield (Φ) : Compare to standards (e.g., quinine sulfate) using integrating sphere detectors.
- Selectivity testing : Expose to metal ions (e.g., Cu²⁺, Fe³⁺) and track emission quenching/enhancement. For example, chloro-methylphenyl derivatives show selective quenching with Cu²⁺ due to chelation at the hydroxyl and pyridine N .
Q. Q6. How do steric and electronic effects influence catalytic applications of this compound?
Answer: In catalysis (e.g., as a ligand in cross-coupling reactions):
- Steric bulk : The 4-methyl group on the phenyl ring hinders coordination to metal centers, reducing catalytic efficiency compared to unsubstituted analogs.
- Electronic effects : The electron-withdrawing chloro group stabilizes metal-ligand complexes, enhancing oxidative addition rates in Pd-catalyzed reactions.
- Optimization : Introduce bulky phosphine ligands (e.g., P(t-Bu)₃) to counterbalance steric hindrance .
Methodological Considerations
Q. Table 1: Comparative Reactivity of Pyridine Derivatives
| Compound | Hydroxyl Position | Halogen Position | Key Reactivity | Reference |
|---|---|---|---|---|
| 2-(3-Cl-4-Me-Ph)pyridin-3-ol | C-3 | C-3 (phenyl) | High SNAr at C-2; moderate H-bonding | |
| 5-Cl-4-Me-Ph-pyridin-2-ol | C-2 | C-5 (phenyl) | Low SNAr; strong π-π stacking | |
| 6-Cl-4-Me-Ph-pyridin-4-ol | C-4 | C-6 (phenyl) | Oxidative instability; weak coordination |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
